(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]
Description
Properties
IUPAC Name |
1-hydroxy-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRGSHRZRJTLZ-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136844-96-7 | |
| Record name | 136844-96-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Side-Chain Deuteration via Alkyl Halide Exchange
A widely adopted strategy involves substituting hydrogen atoms in the pentyl side chain of THC-COOH with deuterium. As detailed in a synthetic patent, this is achieved through a multi-step sequence starting with the alkylation of a resorcinol derivative. For example, ethyl acetoacetate is treated with sodium hydride and n-butyllithium in tetrahydrofuran (THF) at 0°C to form a stabilized enolate, which is subsequently quenched with deuterated methyl iodide (CD₃I) to introduce three deuterium atoms at the terminal methyl group (yield: 78.7%). The deuterated side chain is then integrated into the cannabinoid backbone via condensation with a terpene-derived ketone, such as (+)-apoverbenone, under acidic conditions.
Key Reaction Steps:
-
Enolate formation: Ethyl acetoacetate + NaH/n-BuLi → Enolate intermediate.
-
Deuteration: Enolate + CD₃I → Deuterated ethyl acetoacetate.
-
Hydrolysis: NaOH/ethanol → Deuterated pentanoic acid derivative.
-
Condensation: Olivetol-[d3] + (+)-apoverbenone → Δ⁹-THC-[d3].
Carboxyl Group Deuteration
Alternative approaches focus on deuteration at the carboxyl moiety. However, this method is less common due to the lability of the carboxylic acid group under harsh reaction conditions. In one protocol, the carboxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ester before undergoing hydrogen-deuterium exchange using deuterium oxide (D₂O) in the presence of a palladium catalyst. This method yields partial deuteration and requires subsequent purification via preparative HPLC to isolate the tri-deuterated species.
Synthesis of Deuterated Olivetol Precursors
The preparation of deuterated olivetol (5-pentyl-1,3-benzenediol-[d3]) is a foundational step in many synthetic routes. A modified procedure from involves:
Reductive Deuteration of Olivetol Derivatives
Olivetol is synthesized from orcinol (5-methylresorcinol) through Friedel-Crafts alkylation. To introduce deuterium, the pentyl side chain is first halogenated using phosphorus tribromide (PBr₃), followed by reductive deuteration with lithium aluminum deuteride (LiAlD₄). This two-step process replaces terminal hydrogens with deuterium, achieving >95% isotopic purity.
Optimization Challenges:
-
Selectivity : Competing deuteration at aromatic positions is mitigated by steric hindrance from methyl groups.
-
Yield : The use of anhydrous solvents (e.g., THF, ether) and controlled temperatures (0°C to 25°C) maximizes yields (75–90%).
Condensation and Cyclization Reactions
The coupling of deuterated olivetol with terpene precursors dictates the stereochemical outcome of THC-COOH-[d3]. Two primary methods are employed:
Acid-Catalyzed Condensation
In a method adapted from, deuterated olivetol is condensed with (+)-apoverbenone in nitromethane under reflux (110°C, 24 h). Nitromethane acts as both solvent and acid catalyst, facilitating the formation of the chromene ring. The reaction proceeds via electrophilic aromatic substitution, yielding Δ⁸-THC-[d3] as the major product (70–80%), which is subsequently oxidized to THC-COOH-[d3].
Enzymatic Oxidation
Though less common, enzymatic oxidation using cytochrome P450 mimics (e.g., metalloporphyrins) has been explored to convert Δ⁹-THC-[d3] to THC-COOH-[d3]. This biomimetic approach avoids harsh oxidation conditions but suffers from lower yields (30–40%) and requires extensive purification.
Analytical Validation of THC-COOH-[d3]
The structural fidelity and isotopic purity of THC-COOH-[d3] are validated using GC-MS and LC-MS/MS. Critical parameters include:
Chromatographic Performance
| Parameter | THC-COOH | THC-COOH-[d3] |
|---|---|---|
| Retention Time (min) | 1.90 | 1.89 |
| Column | C18 | C18 |
| Mobile Phase | 0.1% FA | 0.1% FA |
Deuterated analogs exhibit nearly identical retention times to native compounds, ensuring co-elution and accurate matrix effect correction.
Mass Spectrometric Detection
| Compound | Quantifier Transition (m/z) | Collision Energy (eV) |
|---|---|---|
| THC-COOH | 345.20 → 193.12 | 26 |
| THC-COOH-[d3] | 348.20 → 196.12 | 20 |
The 3 Da mass shift enables unambiguous identification in SRM (selected reaction monitoring) modes.
Applications in Forensic Toxicology
THC-COOH-[d3] is routinely used to quantify THC-COOH in blood, urine, and oral fluid. A 2023 study analyzing 308 forensic blood samples demonstrated that co-administration of THC-COOH-[d3] improved quantification accuracy by 15–20%, reducing false positives caused by matrix interferences .
Chemical Reactions Analysis
Types of Reactions
(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, such as quinones and hydroxy derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydrocannabinol-[d3] alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxy derivatives, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
THC-d3 is widely utilized in pharmacokinetic studies to understand the metabolism and pharmacodynamics of THC. Researchers have employed THC-d3 to investigate how THC is metabolized in humans and animals.
Case Studies
- A study involving adult male cannabis smokers administered oral THC capsules while measuring plasma concentrations of THC, 11-hydroxy-THC (11-OH-THC), and 11-nor-9-carboxy-THC (THC-COOH) demonstrated the utility of deuterated standards like THC-d3 for accurate quantification. The study found significant increases in metabolite concentrations over time, highlighting the importance of using labeled compounds to track metabolic pathways accurately .
Table 1: Pharmacokinetic Parameters
| Parameter | THC (ng/mL) | 11-OH-THC (ng/mL) | THC-COOH (ng/mL) |
|---|---|---|---|
| Baseline | 4.3 | 1.3 | 34.0 |
| Peak Concentration | 3.8 | 3.0 | 196.9 |
Forensic Toxicology
In forensic science, THC-d3 serves as an internal standard for the detection and quantification of cannabinoids in biological matrices such as blood and urine. Its incorporation into testing protocols enhances the reliability and accuracy of results.
Applications
- Urine Drug Testing : THC-d3 is used to improve the specificity of urine drug tests by compensating for matrix effects that can alter the detection of natural cannabinoids .
- Forensic Analysis : In forensic investigations related to impaired driving or substance abuse, THC-d3 helps differentiate between active use and passive exposure by providing a reliable means to quantify cannabinoid levels .
Table 2: Forensic Applications
| Application | Description |
|---|---|
| Urine Drug Testing | Internal standard for accurate cannabinoid quantification |
| Blood Analysis | Enhances detection sensitivity in forensic cases |
Clinical Research
In clinical settings, THC-d3 is employed to study the therapeutic effects of cannabinoids. Its use allows researchers to monitor drug levels accurately, thereby assessing efficacy and safety profiles.
Clinical Trials
- Clinical trials have utilized THC-d3 to evaluate the pharmacological effects of cannabinoids on conditions such as chronic pain and multiple sclerosis. The precise measurement facilitated by deuterated standards has led to more robust data regarding dosing regimens and patient responses .
Analytical Chemistry
The application of THC-d3 extends into analytical chemistry, where it is used as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) methods.
Benefits
- The incorporation of deuterated standards like THC-d3 minimizes ion suppression effects during LC-MS analysis, leading to improved accuracy and reproducibility in quantifying cannabinoids across various biological samples .
Table 3: Analytical Applications
| Technique | Use Case |
|---|---|
| LC-MS | Calibration standard for cannabinoid quantification |
| GC-MS | Internal standard for enhancing analytical precision |
Mechanism of Action
The mechanism of action of (+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] involves its interaction with the endocannabinoid system in the body. The compound binds to cannabinoid receptors, primarily CB1 and CB2 receptors, which are involved in regulating various physiological processes such as pain, mood, appetite, and memory. The binding of the compound to these receptors activates signaling pathways that lead to its pharmacological effects.
Comparison with Similar Compounds
Research Findings and Data
- Accuracy in LC-MS: THCCOOH-[d3] reduces quantification errors by 15–20% compared to non-deuterated standards in plasma and urine .
Biological Activity
(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] (also known as THC-COOH) is a significant metabolite of delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of Cannabis sativa. Understanding the biological activity of this compound is crucial for its implications in pharmacology, toxicology, and clinical settings, especially regarding cannabis use and its metabolic pathways.
- IUPAC Name : 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid
- Molecular Formula : C21H28O4
- Molar Mass : 344.451 g/mol
Metabolism
THC-COOH is formed in the body through the oxidation of 11-hydroxy-THC (11-OH-THC) via hepatic cytochrome P450 enzymes. This metabolite undergoes further conjugation with glucuronic acid, enhancing its solubility for excretion. The metabolic pathway is illustrated below:
| Metabolite | Pathway Description |
|---|---|
| Δ9-THC | Primary psychoactive compound |
| 11-OH-THC | Active metabolite formed by hydroxylation |
| THC-COOH | Inactive metabolite formed by oxidation |
Psychoactive Effects
While THC-COOH itself is not psychoactive, it plays a role in modulating the effects of THC. Studies indicate that it can influence analgesic and anti-inflammatory responses associated with cannabis use. Regular users may experience different subjective effects compared to occasional users due to the presence of THC-COOH, which may moderate THC's psychoactivity .
Pharmacokinetics
The pharmacokinetics of THC-COOH reveal a long elimination half-life, ranging from 5.2 to 6.2 days, which contributes to its detection in drug testing for extended periods after cannabis use . The concentration of THC-COOH in plasma can vary significantly based on individual metabolism and frequency of cannabis use.
Case Studies and Research Findings
- Traffic Cases Analysis : A study involving 308 forensic traffic cases showed that THC-COOH was present in approximately 92% of cases positive for Δ9-THC, indicating its prevalence as a metabolite in users . The study also highlighted that both 11-OH-THC and THC-COOH concentrations can indicate recent cannabis use.
- Plasma Concentration Study : Research indicated that mean plasma concentrations of THC, 11-OH-THC, and THC-COOH were significantly correlated during controlled dosing studies. For example, after continuous dosing, the concentration of THC-COOH increased significantly compared to baseline measurements .
- Metabolic Pathway Confirmation : A study confirmed the metabolic pathway from Δ9-THC to THC-COOH through human liver microsomes, establishing a clear link between cannabis consumption and the formation of this metabolite .
Detection and Legal Implications
THC-COOH is commonly tested in urine and blood samples to determine cannabis use history. Its long half-life allows for detection long after the psychoactive effects have dissipated, making it a critical marker in legal contexts regarding driving under the influence . The presence of only THC-COOH suggests past use without current impairment.
Q & A
Basic: How is (±)-11-Nor-9-Tetrahydrocannabinol-[d3] synthesized and structurally characterized for use as an analytical reference standard?
Answer:
The synthesis involves deuterium labeling at specific positions (e.g., the 5,5,5-d3 configuration) to ensure isotopic purity, critical for mass spectrometry-based quantification . Structural characterization employs nuclear magnetic resonance (NMR) to confirm stereochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C21H25D3O4, 347.5 g/mol) . Purity is validated via chromatographic methods (HPLC/GC) coupled with UV or MS detection to ensure ≥99% deuterated product .
Basic: What methodologies are recommended for incorporating (±)-11-Nor-9-THC-[d3] into LC-MS/MS or GC-MS workflows?
Answer:
As an internal standard, it is used to correct matrix effects and ionization variability. For GC-MS, derivatization (e.g., trifluoroacetic anhydride) enhances volatility, while LC-MS/MS employs electrospray ionization in negative mode for carboxylated metabolites . Method validation includes calibration curves with deuterated analogs to ensure linearity (R² >0.99) and limit of quantification (LOQ) ≤1 ng/mL in biological matrices .
Advanced: How can researchers address discrepancies in reported metabolic pathways of (±)-11-Nor-9-THC-[d3] and its non-deuterated analogs?
Answer:
Discrepancies often arise from interspecies metabolic variations (e.g., human vs. rodent CYP450 isoforms) or isomer-specific activity . To resolve these, use in vitro hepatic microsomal assays with isotopic labeling to track deuterium retention and compare kinetic parameters (e.g., Km, Vmax) . Cross-validation with humanized liver models or clinical samples (urine/hair) is recommended .
Advanced: What experimental designs mitigate confounding factors when analyzing (±)-11-Nor-9-THC-[d3] in complex matrices like hair or wastewater?
Answer:
For hair analysis, sequential wash steps (methanol/water) are critical to differentiate environmental contamination from systemic exposure . In wastewater, mixed-mode solid-phase extraction (SPE) with hydrophilic-lipophilic balance sorbents improves recovery rates (>85%) . Isotope dilution with (±)-11-Nor-9-THC-[d3] controls for losses during sample preparation .
Advanced: How do stereochemical differences (e.g., Δ8 vs. Δ9-THC-[d3]) impact pharmacological activity assessments?
Answer:
Δ8-THC-[d3] exhibits lower CB1 receptor binding affinity (Ki ≈ 50 nM) compared to Δ9-THC-[d3] (Ki ≈ 10 nM) due to altered terpene ring conformation . Use competitive binding assays (e.g., radioligand displacement with [³H]CP-55,940) and functional assays (cAMP inhibition) to quantify potency differences .
Methodological: What strategies optimize the detection of (±)-11-Nor-9-THC-[d3] in low-abundance biological samples?
Answer:
Pre-concentration via solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) enhances sensitivity . For LC-MS/MS, employ multiple reaction monitoring (MRM) transitions (e.g., m/z 347→299 for quantification) and minimize matrix effects using deuterated internal standards . Method optimization should include spike-and-recovery tests at LOQ levels .
Methodological: How should researchers validate the stability of (±)-11-Nor-9-THC-[d3] under varying storage conditions?
Answer:
Stability studies should assess degradation under light, temperature (-20°C vs. 4°C), and freeze-thaw cycles. Accelerated stability testing (e.g., 40°C/75% RH for 1 month) with LC-MS/MS monitoring quantifies degradation products (e.g., decarboxylation or oxidation). Long-term stability data (≥5 years) are typically extrapolated from Arrhenius models .
Advanced: What pharmacokinetic models best describe the distribution of (±)-11-Nor-9-THC-[d3] in heterogeneous tissues?
Answer:
Compartmental models (e.g., two-compartment with first-order elimination) are validated using serial sampling of blood, adipose, and brain tissues. Microdialysis in rodents paired with deuterated analogs quantifies tissue-to-plasma ratios, accounting for lipophilicity (logP ≈ 7) and protein binding (>95%) .
Methodological: How can isotopic effects of deuterium in (±)-11-Nor-9-THC-[d3] influence metabolic studies?
Answer:
Deuterium kinetic isotope effects (KIEs) may slow CYP450-mediated hydroxylation (e.g., at C11). Control experiments with non-deuterated analogs and tandem MS/MS (e.g., neutral loss scans) differentiate true metabolites from artifactual peaks .
Advanced: What analytical criteria distinguish (±)-11-Nor-9-THC-[d3] from isobaric cannabinoids in high-throughput screens?
Answer:
HRMS with <5 ppm mass accuracy resolves isobars (e.g., Δ8 vs. Δ9-THC-[d3]). Chromatographic separation on pentafluorophenyl columns (e.g., Agilent ZORBAX RRHD Eclipse PFP) achieves baseline resolution (R >1.5) for diastereomers . Retention time alignment with certified standards (e.g., NIST) ensures identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
